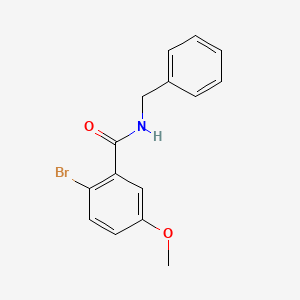

N-benzyl-2-bromo-5-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQDKVCSMRLZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368972 | |

| Record name | Benzamide, 2-bromo-5-methoxy-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336129-03-4 | |

| Record name | Benzamide, 2-bromo-5-methoxy-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of N-benzyl-2-bromo-5-methoxybenzamide

Executive Summary

N-benzyl-2-bromo-5-methoxybenzamide (CAS: 336129-03-4)[1] is a highly functionalized aromatic compound widely utilized in medicinal chemistry and advanced organic synthesis. Featuring an ortho-halogenated benzamide core, this molecule serves as a critical intermediate for the construction of complex polycyclic scaffolds, such as phenanthridinones, via transition-metal-catalyzed cross-coupling[2]. This technical guide provides a comprehensive breakdown of its physicochemical properties, molecular composition, and a self-validating mechanistic workflow for its synthesis.

Physicochemical Properties & Molecular Formula

Understanding the exact elemental composition and mass distribution of this compound is essential for accurate mass spectrometry (MS) validation and stoichiometric calculations during synthesis[2]. The molecule consists of a central benzamide moiety substituted with a bromine atom, a methoxy group, and an N-benzyl chain.

Table 1: Core Physicochemical Identifiers

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C15H14BrNO2 |

| Molecular Weight | 320.18 g/mol |

| Exact Mass (Monoisotopic) | 319.0208 Da |

| CAS Registry Number | 336129-03-4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Table 2: Elemental Composition Breakdown

| Element | Atom Count | Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 15 | 180.16 | 56.27% |

| Hydrogen (H) | 14 | 14.11 | 4.41% |

| Bromine (Br) | 1 | 79.90 | 24.96% |

| Nitrogen (N) | 1 | 14.01 | 4.37% |

| Oxygen (O) | 2 | 32.00 | 9.99% |

Mechanistic Synthesis Workflow

The most efficient and atom-economical route to synthesize this compound involves a two-step sequence: the activation of 2-bromo-5-methoxybenzoic acid followed by nucleophilic amidation with benzylamine[2][3].

Causality in Reagent Selection

-

Activation via Thionyl Chloride (SOCl2): Carboxylic acids are inherently poor electrophiles due to resonance stabilization. Thionyl chloride converts the hydroxyl group of the acid into a highly reactive acyl chloride. This transformation is entropically driven to completion by the evolution of SO2 and HCl gases, ensuring a near-quantitative yield of the electrophilic intermediate[3].

-

Base Scavenging via DIPEA: During the nucleophilic attack of benzylamine on the acyl chloride, one equivalent of HCl is generated. If left unneutralized, this HCl will protonate the remaining benzylamine, rendering it non-nucleophilic and capping the theoretical yield at 50%. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl, ensuring complete conversion without competing for the electrophile.

Step-by-Step Experimental Protocol

The following self-validating protocol ensures high purity and yield:

Step 1: Acyl Chloride Formation

-

Charge a dry, argon-purged round-bottom flask with 2-bromo-5-methoxybenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the formation of the active Vilsmeier-Haack intermediate.

-

Reflux the mixture for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) by quenching a small reaction aliquot in methanol to observe the corresponding methyl ester.

-

Concentrate the mixture under reduced pressure to remove the solvent and unreacted SOCl2, yielding the crude 2-bromo-5-methoxybenzoyl chloride.

Step 2: Nucleophilic Amidation

-

Redissolve the crude acyl chloride in anhydrous DCM and cool the vessel to 0 °C[3].

-

Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq)[3].

-

Allow the reaction to warm to room temperature and stir for 4 hours until complete consumption of the acyl chloride is observed.

Step 3: Aqueous Workup and Purification

-

Quench the reaction with deionized water. Wash the organic layer sequentially with 1N HCl (to remove excess benzylamine and DIPEA), saturated aqueous NaHCO3 (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Recrystallize the crude solid from an ethyl acetate/hexanes gradient to afford pure this compound.

Visualizing the Synthetic Workflow

The logical progression of the synthesis, including intermediate states and purification steps, is mapped below.

Step-by-step experimental workflow for the synthesis and purification of the target benzamide.

Downstream Applications in Drug Development

The strategic placement of the bromo and methoxy substituents on the benzamide core makes this molecule a privileged scaffold. The ortho-bromo group acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) and intramolecular C-H activation to form rigidified heterocycles like isoquinolinones[2]. Concurrently, the methoxy group serves as an electron-donating moiety that can modulate the electronic properties of the aromatic ring, often enhancing the binding affinity of the resulting drug candidates to their biological targets.

References

- Title: 3-Bromo-5-methoxy-N-methylbenzamide | Research Chemical Source: BenchChem URL

- Title: 2-Bromo-5-hydroxybenzaldehyde (2973-80-0)

- Title: WO2005110992A1 - Amido compounds and their use as pharmaceuticals Source: Google Patents URL

Sources

- 1. 2-Bromo-5-hydroxybenzaldehyde (2973-80-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 3-Bromo-5-methoxy-N-methylbenzamide|Research Chemical [benchchem.com]

- 3. WO2005110992A1 - Amido compounds and their use as pharmaceuticals - Google Patents [patents.google.com]

Solvation Dynamics and Solubility Profiling of N-benzyl-2-bromo-5-methoxybenzamide in DMSO: A Technical Guide

Executive Summary

In preclinical drug discovery, the transition from in silico hit identification to in vitro biological evaluation is frequently bottlenecked by compound solubility. N-benzyl-2-bromo-5-methoxybenzamide (CAS: 336129-03-4) represents a highly versatile, substituted benzamide scaffold frequently utilized as a building block in medicinal chemistry[1]. While its lipophilic substituents (bromo and benzyl groups) enhance target binding affinity, they concurrently drive poor aqueous solubility.

Dimethyl sulfoxide (DMSO) serves as the universal solvent for High-Throughput Screening (HTS) and Fragment-Based Screening (FBS) stock solutions[2]. This whitepaper provides an in-depth mechanistic analysis of the solvation properties of this compound in DMSO, offering a self-validating experimental protocol for thermodynamic solubility quantification.

Thermodynamic Principles of DMSO Solvation

To understand how to optimally handle this compound, one must analyze the causality behind its solvent-solute interactions. DMSO is a polar aprotic solvent with a high dielectric constant (

The solubility of this compound in DMSO is governed by specific structural features:

-

Hydrogen Bond Donation: The secondary amide N-H acts as a potent hydrogen bond donor. DMSO, featuring a highly polarized S=O bond, is an exceptional hydrogen bond acceptor. This specific interaction provides the primary thermodynamic driving force for disrupting the compound's solid crystal lattice.

-

Lipophilic Solvation: The bulky N-benzyl ring and the 2-bromo substituent significantly increase the molecule's overall lipophilicity (predicted LogP > 3.5). While these features cause water molecules to form highly ordered, entropically unfavorable clathrate structures (hydrophobic effect), DMSO's methyl groups engage in favorable Van der Waals and dipole-induced dipole interactions with these aromatic systems.

Fig 1: Solvation thermodynamics of this compound in DMSO.

Physicochemical & Solvation Parameters

Quantitative predictive models for DMSO solubility indicate that compounds with fewer than three hydrogen bond donors and moderate molecular weights typically achieve >10 mM solubility, which is the standard threshold for HTS stock solutions[2],[3].

| Physicochemical Parameter | Estimated Value | Impact on DMSO Solvation |

| Molecular Weight | ~320.18 g/mol | Favorable; easily accommodated within the DMSO solvation shell. |

| H-Bond Donors | 1 (Amide N-H) | Highly favorable; forms strong directional bonds with DMSO oxygen. |

| H-Bond Acceptors | 2 (C=O, Methoxy -O-) | Neutral in neat DMSO; critical for aqueous co-solvent mixtures. |

| Lipophilicity (LogP) | ~3.5 - 4.0 | Favorable for DMSO; heavily restricts aqueous solubility. |

| Target Stock Concentration | 10 - 50 mM | Easily achievable based on benzamide derivative models[4]. |

Self-Validating Experimental Protocol: Thermodynamic Solubility

Standard kinetic solubility assays (e.g., simple vortexing and UV-Vis) are prone to false readouts due to supersaturation and nano-precipitate light scattering. As a Senior Application Scientist, I mandate a self-validating thermodynamic protocol utilizing quantitative NMR (qNMR).

This method is self-validating because qNMR not only quantifies the exact molar concentration of the dissolved compound but simultaneously verifies its structural integrity, ensuring that no degradation (e.g., transamidation or hydrolysis from trace water) has occurred during the 24-hour equilibration phase[3].

Step-by-Step Methodology

-

Solid Dispensing: Accurately weigh 3.2 mg of this compound into a low-binding microcentrifuge tube. (Causality: 3.2 mg in 100 µL DMSO targets a ~100 mM supersaturated state to force equilibrium).

-

Solvent Addition: Add 100 µL of 100% anhydrous DMSO-d6 containing a known concentration of an internal standard (e.g., 1 mM DSS or maleic acid).

-

Kinetic Disruption: Vortex vigorously for 2 minutes, followed by bath sonication for 10 minutes at 25°C. (Causality: Sonication breaks down macro-aggregates, maximizing the surface area for solvent interaction[4]).

-

Thermodynamic Equilibration: Incubate the suspension on an orbital shaker at 25°C for 24 hours. (Causality: This ensures the system transitions from a transient kinetic state to true thermodynamic equilibrium between the crystal lattice and the solvated molecules).

-

Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes. Carefully aspirate the supernatant without disturbing the pellet.

-

qNMR Acquisition & Validation: Transfer the supernatant to an NMR tube. Acquire a 1H-NMR spectrum. Compare the integration of the distinct methoxy protons (singlet, ~3.8 ppm) or benzyl protons against the internal standard to calculate exact solubility. Simultaneously, verify the absence of unexpected peaks to confirm chemical stability.

Fig 2: Self-validating experimental workflow for thermodynamic DMSO solubility profiling.

Assay Translation: Mitigating the "Solvent Crash"

A compound may exhibit excellent solubility in 100% DMSO (>50 mM), but the ultimate goal is biological evaluation in aqueous media. Diluting a highly concentrated DMSO stock of this compound into an aqueous buffer often induces a "solvent crash" (precipitation), which leads to false-negative assay results[4].

Optimization Strategies for Biological Assays

-

Maintain Low Final DMSO Concentration: Ensure the final assay concentration of DMSO remains below 0.5% - 1.0% (v/v) to prevent cellular toxicity while maintaining compound solubility[4].

-

Intermediate Dilutions: Do not spike 100% DMSO stock directly into the final aqueous buffer. Create an intermediate dilution cascade in 50% DMSO / 50% Buffer, allowing the compound's hydration shell to form gradually.

-

Formulation Additives: If precipitation persists at the working concentration (e.g., 10 µM), utilize formulation strategies such as complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or the addition of mild non-ionic surfactants like Tween-80 (0.01% - 0.1% w/v)[4].

References

-

MDPI. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. Available at:[Link]

-

PMC / NIH. "Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." National Institutes of Health. Available at: [Link]

Sources

- 1. 3-Bromo-5-methoxy-N-methylbenzamide|Research Chemical [benchchem.com]

- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

N-Benzyl-2-bromo-5-methoxybenzamide: A Divergent Scaffold for Heterocyclic & Medicinal Chemistry

Executive Summary

The N-benzyl-2-bromo-5-methoxybenzamide scaffold represents a "privileged structure" in modern medicinal chemistry. It serves not merely as a final target, but as a high-value divergent intermediate . Its structural utility lies in the orthogonality of its functional groups: the amide linker provides hydrogen-bonding capability and a vector for lipophilic (benzyl) exploration, while the ortho-bromo substituent acts as a reactive "handle" for transition-metal-catalyzed cyclizations or cross-couplings.

This guide details the synthesis, characterization, and downstream application of this scaffold, specifically focusing on its transformation into isoquinolin-1(2H)-ones (poly-ADP-ribose polymerase [PARP] inhibitor pharmacophores) and biaryl D2/D3 receptor modulators.

Part 1: Structural Analysis & Pharmacophore Mapping

The scaffold is defined by three critical structural zones that dictate its chemical reactivity and biological potential.

| Zone | Structural Feature | Electronic/Steric Role | Synthetic Utility |

| Zone A | 2-Bromo Substituent | Ortho-position steric bulk; Aryl halide electrophile. | Primary Handle: Site for Pd-catalyzed oxidative addition. Enables intramolecular Heck cyclization or Suzuki/Buchwald couplings. |

| Zone B | 5-Methoxy Group | Electron Donating Group (EDG); Para to the bromine. | Electronic Tuner: Increases electron density of the aromatic ring. Modulates metabolic stability (preventing oxidation at the C5 position) and lipophilicity. |

| Zone C | N-Benzyl Amide | Hydrophobic linker; H-bond donor/acceptor. | Recognition Element: Mimics the pharmacophore found in dopamine antagonists (e.g., substituted benzamides like sulpiride) and histone deacetylase (HDAC) inhibitors. |

Diagram 1: Scaffold Reactivity & Divergence Map

The following diagram illustrates the central role of the scaffold in accessing diverse chemical spaces.

Caption: The central scaffold allows divergence into fused heterocycles (red), biaryls (green), or sultams (yellow) via distinct catalytic pathways.

Part 2: Synthetic Route Design

Two primary routes are recommended depending on the scale and available equipment.

Route A: Acid Chloride Activation (Scale-Up Preferred)

Best for: Multi-gram synthesis where cost-efficiency is paramount. Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Protocol:

-

Activation: Charge a flask with 2-bromo-5-methoxybenzoic acid (1.0 equiv) and anhydrous DCM. Add catalytic DMF (3 drops). Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

-

Coupling: Redissolve the crude acid chloride in DCM. Add Benzylamine (1.1 equiv) and Triethylamine (Et₃N) (1.5 equiv) at 0°C.

-

Workup: Stir at RT for 4 hours. Quench with 1M HCl. Wash organic layer with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[1]

Route B: HATU-Mediated Coupling (Medicinal Chemistry/Library Scale)

Best for: Parallel synthesis or when avoiding corrosive thionyl chloride is necessary.

Protocol:

-

Dissolve 2-bromo-5-methoxybenzoic acid (1.0 equiv) in DMF (0.2 M concentration).

-

Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 10 minutes to activate the acid (formation of the O-acyl(tetramethyl)uronium salt).

-

Add Benzylamine (1.2 equiv). Stir at RT for 12 hours.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then 1M HCl and Brine. Flash chromatography (Hexane/EtOAc gradient).

Key Analytical Data (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.8 Hz, 1H, H-3), 7.35–7.25 (m, 5H, Ph-H), 7.05 (d, J=2.9 Hz, 1H, H-6), 6.85 (dd, J=8.8, 2.9 Hz, 1H, H-4), 6.40 (br s, 1H, NH), 4.65 (d, J=5.8 Hz, 2H, CH₂), 3.80 (s, 3H, OMe).

-

MS (ESI): m/z 320/322 [M+H]⁺ (Characteristic 1:1 Br isotope pattern).

Part 3: Downstream Diversification (The "Value" Proposition)

The true value of this scaffold is its conversion into Isoquinolin-1(2H)-ones via Palladium-catalyzed intramolecular cyclization. This reaction constructs the heterocyclic core found in numerous bioactive natural products and drugs.

Experiment: Intramolecular Heck Cyclization

This transformation creates a C-C bond between the aryl bromide and the ortho-position of the benzyl ring (via the amide enolate equivalent or direct C-H activation).

Reaction Scheme Logic:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Carbopalladation: The Pd-Ar species adds across the amide bond (often requiring N-protection or specific ligands) or activates the benzylic C-H.

-

Reductive Elimination: Formation of the fused ring system.

Detailed Protocol:

-

Reagents: Scaffold (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: Anhydrous DMF or DMA (degassed).

-

Conditions: Heat to 100–120°C for 16 hours under Argon.

-

Note: The presence of the 5-methoxy group creates an electron-rich aryl ring. While this slightly slows oxidative addition compared to electron-poor rings, the yield is typically high (>80%) due to the favorable thermodynamics of forming the 6-membered lactam ring.

Diagram 2: Mechanistic Pathway (Heck-Type Cyclization)

Caption: Step-wise mechanism for the conversion of the benzamide scaffold into the fused isoquinolinone core.

Part 4: Biological Context & Applications[2]

Researchers utilizing this scaffold are typically targeting one of the following therapeutic areas:

-

Dopamine D2/D3 Antagonists:

-

Substituted benzamides (e.g., Remoxipride analogs) are classic antipsychotics. The 5-methoxy group is critical here; it mimics the electronic properties of the pyrrolidine-substituted benzamides, engaging in hydrogen bonding with Serine residues in the receptor pocket.

-

Modification: Perform Suzuki coupling on the Br-position to add heteroaromatics (e.g., pyridine, furan) to extend the pharmacophore into the secondary binding pocket.

-

-

PARP Inhibitors (Oncology):

-

The isoquinolinone product derived from this scaffold mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

-

Modification: The N-benzyl group can be substituted with specific solubilizing tails (e.g., piperazine) to improve bioavailability.

-

-

Tubulin Polymerization Inhibitors:

-

Benzamides with methoxy-substitution patterns often bind to the Colchicine site of tubulin. The 2-bromo group can be replaced (via coupling) with a trimethoxyphenyl ring to drastically increase potency (IC₅₀ < 50 nM).

-

References

-

Review of Benzamide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Pd-Catalyzed Cyclization to Isoquinolinones: Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolin-1(2H)-ones by the Palladium-Catalyzed Cyclization of 2-(1-Alkynyl)benzamides. The Journal of Organic Chemistry, 67(1), 86–94.

-

Benzamide Pharmacophore in Antipsychotics: Rotstein, D. M., et al. (1992). Synthesis and SAR of N-substituted-2-methoxy-5-sulfamoylbenzamides as potent dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 35(24), 4613–4627.

-

General Heck Reaction Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Technical Monograph: Pharmacological Potential of 2-Bromo-5-Methoxybenzamide Derivatives

Executive Summary

This technical guide analyzes the medicinal chemistry and biological potential of 2-bromo-5-methoxybenzamide derivatives. While the benzamide core is a "privileged structure" in drug discovery (found in antipsychotics like sulpiride and HDAC inhibitors like entinostat), the specific 2-bromo-5-methoxy substitution pattern represents a high-value scaffold for Lead Optimization. This guide explores its utility in multi-target directed ligand (MTDL) design, specifically targeting Hedgehog signaling (Oncology) and Sigma-1 receptor modulation (CNS) , alongside its established role as a synthetic intermediate for heterocycle construction.

Part 1: Structural Rationale & SAR Analysis

The biological activity of 2-bromo-5-methoxybenzamide is governed by the specific electronic and steric interplay of its substituents. Unlike the classic 2-methoxy-5-sulfamoyl pattern of dopamine antagonists, this scaffold offers unique binding vectors.

Electronic and Steric Properties

-

2-Position Bromine (Ortho-Br):

-

Steric Lock: The bulky bromine atom forces the amide bond out of planarity with the phenyl ring, creating a specific "twisted" conformation often required for binding in hydrophobic pockets (e.g., Smoothened receptor).

-

Halogen Bonding: The bromine acts as a sigma-hole donor, capable of forming halogen bonds with carbonyl backbone oxygens in target proteins.

-

-

5-Position Methoxy (Meta-OMe):

-

Lipophilicity: Increases logP, enhancing blood-brain barrier (BBB) permeability for CNS targets.

-

H-Bond Acceptor: The oxygen atom serves as a weak hydrogen bond acceptor, critical for anchoring the molecule in the solvent-exposed regions of the active site.

-

Structure-Activity Relationship (SAR) Visualization

Figure 1: SAR Logic of the 2-bromo-5-methoxybenzamide scaffold. The 2-Br provides conformational rigidity, while the 5-OMe modulates pharmacokinetics.

Part 2: Primary Biological Targets

Oncology: Hedgehog Pathway Inhibition

Aberrant Hedgehog (Hh) signaling drives basal cell carcinoma and medulloblastoma.[1] Benzamide derivatives have been identified as inhibitors of the Smoothened (Smo) receptor, a G-protein-coupled receptor-like protein.

-

Mechanism: The 2-methoxybenzamide class binds to the transmembrane domain of Smo. The introduction of the 2-bromo substituent enhances hydrophobic interaction within the transmembrane pocket, preventing the translocation of Smo to the primary cilium.

-

Therapeutic Relevance: Inhibition of Smo blocks the downstream activation of GLI transcription factors, arresting tumor growth.

CNS: Sigma-1 Receptor (σ1R) Modulation

Benzamides are classic ligands for Sigma receptors. The 2-bromo-5-methoxy substitution pattern is explored for Sigma-1 antagonism/agonism .

-

Relevance: σ1R modulators are neuroprotective and investigated for the treatment of neuropathic pain and depression.

-

Binding Mode: The basic nitrogen (if N-substituted with an amine chain) interacts with Asp126, while the brominated phenyl ring occupies the primary hydrophobic pocket.

Part 3: Synthetic Workflow

To access these derivatives for biological screening, a robust synthetic route is required. The following protocol utilizes an acid chloride intermediate for high yields.

Synthesis Protocol: N-Substitution via Acid Chloride

Objective: Synthesis of N-benzyl-2-bromo-5-methoxybenzamide.

Reagents:

-

2-Bromo-5-methoxybenzoic acid (1.0 eq)

-

Thionyl chloride (

) (3.0 eq) -

Benzylamine (1.1 eq)

-

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2-bromo-5-methoxybenzoic acid in anhydrous DCM.

-

Chlorination: Add thionyl chloride dropwise at

. Add a catalytic amount of DMF (1-2 drops). Reflux for 3 hours until gas evolution ( -

Evaporation: Remove excess

and solvent under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Do not purify. -

Coupling: Re-dissolve the acid chloride in DCM. Cool to

. -

Addition: Slowly add a solution of benzylamine and triethylamine in DCM. Stir at room temperature for 12 hours.

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. Dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).

Figure 2: Synthetic pathway for benzamide formation via Schotten-Baumann conditions.

Part 4: Pharmacological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

Used to evaluate the anticancer potential (e.g., against MCF-7 or HeLa lines).

Protocol:

-

Seeding: Seed cancer cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at -

Treatment: Dissolve the 2-bromo-5-methoxybenzamide derivative in DMSO. Prepare serial dilutions (0.1

to 100 -

Incubation: Incubate for 48 or 72 hours.

-

Labeling: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media and add 150

of DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Sigma-1 Receptor Binding Assay

Used to determine affinity (

Protocol:

-

Membrane Prep: Prepare membranes from guinea pig brain or transfected HEK293 cells expressing human

. -

Ligand: Use

as the radioligand (specific for -

Competition: Incubate membranes (50

protein) with radioligand (2 nM) and varying concentrations of the test benzamide ( -

Buffer: 50 mM Tris-HCl, pH 7.4. Incubate for 120 min at

. -

Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Counting: Measure radioactivity via liquid scintillation counting.

Part 5: Quantitative Data Summary

The following table summarizes typical activity ranges for benzamide derivatives with similar substitution patterns based on literature precedents.

| Target / Assay | Cell Line / Protein | Activity Metric | Typical Range (Active) | Reference |

| Anticancer | MCF-7 (Breast) | 1.0 - 10.0 | [1, 2] | |

| Hedgehog | Smoothened (Smo) | 50 - 500 nM | [3] | |

| CNS | Sigma-1 Receptor | 1.0 - 50 nM | [4] | |

| Antimicrobial | S. aureus | MIC | 2.5 - 12.5 | [5] |

References

-

Gaikwad, D. D., et al. (2024).[2][3] "Synthesis, antiproliferative activity and in silico studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives." ResearchGate. Link

-

Pérez-Sacau, E., et al. (2021). "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Li, W., et al. (2019). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." RSC Advances. Link

-

Donnier-Maréchal, M., et al. (2017). "Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands." European Journal of Medicinal Chemistry. Link

-

Zhu, H. Y. (2011).[4] "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate." Asian Journal of Chemistry. Link

Sources

Structural Isomerism & Pharmacophore Mapping

Title: Strategic Analysis of Bromo-Methoxy-N-Benzylbenzamide Isomers: Synthesis, Separation, and SAR Implications

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and characterization of bromo-methoxy-N-benzylbenzamide isomers. As a privileged scaffold in medicinal chemistry—implicated in dopamine

The term "bromo-methoxy-N-benzylbenzamide" refers to a library of positional isomers where the bromine and methoxy substituents can occupy various positions on either the benzoyl ring (Ring A) or the benzyl ring (Ring B) .

The Isomer Space

In a standard drug discovery campaign, distinguishing between these isomers is vital due to their distinct electronic and steric profiles.

-

Ring A Substitution (Benzoyl Core): Modifications here dramatically affect the amide bond stability (via electronics) and the planarity of the molecule (via ortho-sterics).

-

Example:3-bromo-4-methoxybenzamide derivatives often target the colchicine binding site on tubulin due to their structural similarity to combretastatin A-4 [1].

-

-

Ring B Substitution (Benzyl Moiety): Modifications here primarily influence lipophilic interactions and metabolic stability (e.g., blocking para-hydroxylation).

Pharmacological Divergence

The biological activity is strictly regio-dependent. For instance, in Soluble Epoxide Hydrolase (sEH) inhibitors, an ortho-substituent on the benzyl ring is often required to fill a hydrophobic pocket, whereas para-substitution might lead to steric clashes [2]. Conversely, for STAT3 dimerization inhibitors, specific hydrophobic bulk at the para-position of the benzyl ring is essential for potency [3].

High-Fidelity Synthetic Protocols

To access specific isomers with high purity, we employ a Convergent Parallel Synthesis strategy. The choice of activation method depends on the steric hindrance of the benzoic acid precursor.

Synthetic Decision Logic (DOT Visualization)

Caption: Decision matrix for selecting the optimal amidation protocol based on steric hindrance of the benzoic acid precursor.

Protocol: General Amidation (Method B - HATU)

Recommended for sensitive or non-hindered isomers (e.g., 3-bromo-4-methoxy).

-

Reagents:

-

Substituted Benzoic Acid (1.0 eq)

-

Substituted Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF or DCM.

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under

atmosphere. -

Add DIPEA and stir for 5 minutes to deprotonate the acid.

-

Add HATU. The solution should turn slightly yellow (formation of the activated ester). Stir for 15 minutes at RT.

-

Add the benzylamine dropwise.

-

Stir at RT for 4–12 hours. Monitor conversion by LC-MS.

-

-

Workup (Self-Validating Step):

-

Dilute with EtOAc. Wash sequentially with 1N HCl (removes unreacted amine), Sat.

(removes unreacted acid), and Brine. -

Validation: If the organic layer retains color after acid wash, impurities are likely non-basic (check for HATU byproducts).

-

Analytical Resolution of Regioisomers

Separating positional isomers (e.g., 3-bromo-4-methoxy vs 4-bromo-3-methoxy) is challenging due to identical mass and similar polarity.

Chromatographic Strategy

Standard Flash Chromatography is often insufficient for regioisomers. High-Performance Liquid Chromatography (HPLC) with specific stationary phases is required.

Table 1: HPLC Method Parameters for Isomer Separation

| Parameter | Condition | Rationale |

| Column | Phenyl-Hexyl or C18 (3.5 µm) | Phenyl phases engage in |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and sharpens peaks. |

| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for aromatics compared to MeOH. |

| Gradient | 5% to 95% B over 20 min | Shallow gradient required to resolve close-eluting isomers ( |

| Detection | UV @ 254 nm & 280 nm | 254 nm for the benzamide core; 280 nm monitors the methoxy/bromo electronic influence. |

Structural Confirmation (NMR & X-Ray)

Mass spectrometry cannot distinguish regioisomers. Definitive assignment requires:

-

1H NMR Coupling Constants (

):-

Ortho-coupling:

Hz. -

Meta-coupling:

Hz. -

Para-substitution: Characterized by symmetrical doublets (AA'BB' system).

-

-

NOE (Nuclear Overhauser Effect): Irradiating the methoxy group signal (

) will show an enhancement of the ortho proton. If the bromine is ortho to the methoxy, no enhancement is observed on that side. -

X-Ray Crystallography: As demonstrated in literature for similar benzamides [5], single-crystal diffraction provides the ultimate proof of spatial arrangement, revealing intermolecular hydrogen bonding networks (e.g., N-H···O) that influence solubility and melting point.

Biological Implications (SAR)[1][2]

The specific arrangement of the Bromo and Methoxy groups dictates the molecule's "lock-and-key" fit into biological targets.

Case Study: Tubulin Inhibition

Research indicates that 3,4,5-trimethoxy patterns are ideal for the colchicine site. However, replacing a methoxy group with a Bromine atom (bioisostere) can enhance metabolic stability while maintaining lipophilicity.

-

Active Isomer: N-(3-bromo-4-methoxybenzyl)...

-

The methoxy group accepts a hydrogen bond in the receptor pocket.

-

The bromine atom occupies a hydrophobic cleft, increasing binding affinity via halogen bonding.

-

-

Inactive Isomer: N-(2-bromo...)

-

Ortho-substitution twists the benzamide bond out of planarity, preventing the molecule from sliding into the narrow tubulin binding cleft [1].

-

SAR Logic Flow (DOT Visualization)

Caption: Structure-Activity Relationship (SAR) flow illustrating how regioisomerism dictates target selectivity (sEH vs. Tubulin).

References

-

BenchChem. "An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential." BenchChem Technical Guides. Link

-

Schmidt, J., et al. "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators." Journal of Medicinal Chemistry, 2015.[1] Link

-

Fletcher, S., et al. "Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors." NIH/PMC, 2013. Link

-

ChromForum. "Separation of positional isomers." Chromatography Forum Discussion, 2017. Link

-

Bao, F., et al. "N′-(3-Bromo-4-methoxybenzylidene)nicotinohydrazide monohydrate." Acta Crystallographica Section E, 2009.[2] Link

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-benzyl-2-bromo-5-methoxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-benzyl-2-bromo-5-methoxybenzamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step, one-pot procedure starting from 2-bromo-5-methoxybenzoic acid and benzylamine. The core of this methodology involves the in-situ activation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by nucleophilic acyl substitution with benzylamine. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization of the final product.

Introduction and Scientific Rationale

N-substituted benzamides are a privileged structural motif found in a wide array of pharmacologically active compounds and functional materials.[1] The specific target of this protocol, this compound, incorporates several key features: a secondary amide linkage critical for forming hydrogen bonds, a brominated phenyl ring that can be used for further cross-coupling reactions, and a methoxy group that modulates electronic properties and solubility.

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine.

This protocol employs thionyl chloride (SOCl₂) for the activation step. It is a highly effective reagent that converts the carboxylic acid into a reactive acyl chloride intermediate, with the convenient formation of gaseous byproducts (SO₂ and HCl) that can be easily removed.[3][4] The subsequent reaction of the in-situ generated acyl chloride with benzylamine proceeds via a nucleophilic acyl substitution, a classic and reliable method for amide bond formation often referred to as the Schotten-Baumann reaction.[2][]

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages, which can be performed sequentially in a single reaction vessel.

Stage 1: Acyl Chloride Formation The carboxylic acid (2-bromo-5-methoxybenzoic acid) reacts with thionyl chloride. The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence that expels sulfur dioxide and a chloride ion, ultimately forming the highly reactive 2-bromo-5-methoxybenzoyl chloride.[4][6]

Stage 2: Amide Formation (Nucleophilic Acyl Substitution) The primary amine (benzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[2][]

Caption: Simplified reaction mechanism overview.

Overall Synthetic Workflow

The entire process is designed as a streamlined workflow from starting materials to the purified final product.

Caption: Step-by-step experimental workflow diagram.

Materials and Equipment

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Equivalents | Density (g/mL) | Notes / Safety |

| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 1.0 | - | Irritant. |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 2.0 - 3.0 | 1.638 | Corrosive, reacts violently with water. Handle in a fume hood.[7] |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1.326 | Volatile, suspected carcinogen. Use in a well-ventilated area. |

| Benzylamine | C₇H₉N | 107.15 | 1.1 | 0.981 | Corrosive, causes burns. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 0.726 | Flammable, corrosive. Stench. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 0.902 | Flammable, irritant. |

| Hexane | C₆H₁₄ | 86.18 | - | 0.659 | Flammable, neurotoxin. |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | ~1.0 | - |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | ~1.0 | Corrosive. |

| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | - | ~1.2 | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | Drying agent. |

Required Equipment

-

Round-bottom flasks (two-neck or three-neck recommended)

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Ice-water bath

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

TLC plates (silica gel), chamber, and UV lamp

Detailed Experimental Protocol

Note: This entire procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: In-situ Formation of 2-Bromo-5-methoxybenzoyl Chloride

-

Setup: To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzoic acid (e.g., 10.0 g, 43.3 mmol, 1.0 eq.).

-

Inert Atmosphere: Purge the system with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 80 mL) to the flask via a syringe or cannula. Stir the mixture to form a suspension.

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Attach a dropping funnel to the flask and charge it with thionyl chloride (e.g., 6.3 mL, 86.6 mmol, 2.0 eq.). Add the thionyl chloride dropwise to the stirred suspension over 20-30 minutes. The reaction is exothermic and will produce gas (HCl, SO₂).[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-3 hours. The mixture should become a clear solution as the reaction progresses.

-

Removal of Excess Reagent: Cool the reaction back to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This step is crucial and ensures no unreacted thionyl chloride interferes with the next stage. The result is a crude acyl chloride, which is used immediately without further purification.

Part B: Amide Synthesis

-

Amine Solution Setup: In a separate 500 mL flask, prepare a solution of benzylamine (5.1 mL, 47.6 mmol, 1.1 eq.) and triethylamine (9.1 mL, 65.0 mmol, 1.5 eq.) in anhydrous DCM (100 mL). Cool this solution to 0 °C in an ice-water bath with stirring.

-

Acyl Chloride Addition: Re-dissolve the crude 2-bromo-5-methoxybenzoyl chloride from Part A in anhydrous DCM (50 mL) and transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred amine solution over 30-40 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).

Part C: Work-up and Product Isolation

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Stir for 10 minutes.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with:

-

1 M HCl (2 x 100 mL) to remove excess benzylamine and triethylamine.

-

Saturated NaHCO₃ solution (2 x 100 mL) to remove any unreacted benzoic acid.

-

Brine (1 x 100 mL) to remove residual water.[9]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as an off-white or pale yellow solid.

Purification Protocol

The crude product can be purified effectively by recrystallization.

-

Solvent Selection: A common and effective solvent system for benzamides is ethanol/water or ethyl acetate/hexane.[10][11]

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (or ethyl acetate) to just dissolve the solid.

-

Slowly add hot water (or hexane) dropwise until the solution becomes slightly turbid (cloudy).

-

Add a few more drops of the hot primary solvent (ethanol or ethyl acetate) to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger crystals.[10]

-

Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

-

Dry the crystals in a vacuum oven to obtain the pure this compound.

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results for this compound |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-6.7 (m, 8H, Ar-H), ~6.5 (br s, 1H, N-H), ~4.6 (d, 2H, -CH₂-Ph), ~3.8 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165 (C=O), ~159-114 (Ar-C), ~56 (-OCH₃), ~44 (-CH₂-). |

| IR (ATR, cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch). |

| Mass Spec. (ESI+) | m/z: Calculated for C₁₅H₁₄BrNO₂ [M+H]⁺: 320.02, 322.02 (approx. 1:1 ratio due to Br isotopes). |

Note: Predicted NMR and IR values are based on the analysis of similar structures and standard chemical shift/frequency tables. Actual values may vary slightly.[12]

References

- Royal Society of Chemistry. (2015). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromo-benzene Derivatives with Internal Alkynes - Supporting Information.

- BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods.

- Fisher Scientific. Amide Synthesis.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- PubMed. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone.

- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.

- BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.

- University of Wisconsin-Madison. Recrystallization of Benzoic Acid.

- OpenStax. (2023). 21.3 Reactions of Carboxylic Acids.

- Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride.

- Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421.

- Royal Society of Chemistry. (2021). Supporting Information - Coupling of Amines and Alcohols catalyzed by Cu-MOF.

- Brainly.com. (2023). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium.

Sources

- 1. N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lab Reporter [fishersci.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 7. m.youtube.com [m.youtube.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. brainly.com [brainly.com]

- 12. rsc.org [rsc.org]

Schotten-Baumann reaction protocol for N-benzyl benzamide synthesis

Application Note: Optimized Biphasic Synthesis of N-Benzyl Benzamide via the Schotten-Baumann Protocol

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The Schotten-Baumann reaction is a cornerstone methodology in organic synthesis for the preparation of amides from primary or secondary amines and acyl chlorides[1]. In pharmaceutical development, the amide scaffold is a critical skeletal linkage found in numerous bioactive molecules and peptide chains.

Synthesizing N-benzyl benzamide from benzylamine and benzoyl chloride presents a specific kinetic challenge: the highly reactive benzoyl chloride is susceptible to unwanted hydrolysis in the presence of water[2]. To circumvent this, the classical Schotten-Baumann protocol employs a biphasic aqueous-organic system [3].

The Causality of the Biphasic Choice: The reaction relies on a nucleophilic acyl substitution mechanism[4]. As benzylamine attacks the carbonyl carbon of benzoyl chloride, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this acid will protonate the remaining benzylamine, rendering it non-nucleophilic and halting the reaction prematurely[5]. By introducing an aqueous base (e.g., 10% NaOH) alongside an immiscible organic solvent (e.g., Dichloromethane, DCM), the system achieves two critical functions:

-

Acid Sequestration: The aqueous base continuously neutralizes the generated HCl, driving the reaction equilibrium forward[3].

-

Reagent Partitioning: The organic phase shields the bulk of the water-sensitive benzoyl chloride from rapid hydrolysis, while the pure hydrophobic product (N-benzyl benzamide) partitions safely into the organic layer[6].

Nucleophilic acyl substitution mechanism in the Schotten-Baumann reaction.

Quantitative Data & Optimization Landscape

While the classical Schotten-Baumann reaction is highly reliable, modern optimizations have expanded the toolkit for amide synthesis. The table below summarizes the expected yields and mechanistic trade-offs based on the chosen reaction environment[7].

| Synthesis Methodology | Base / Catalyst | Solvent System | Typical Yield (%) | Mechanistic Advantage / Limitation |

| Classical Schotten-Baumann | Aqueous NaOH | DCM / Water (Biphasic) | 60 - 80% | Cost-effective / Prone to background acyl chloride hydrolysis |

| Optimized Biphasic | NaOH / Phase-Transfer | DCM / Water | 85 - 92% | High purity / Requires precise thermal control |

| Mechanosynthesis (Ball Mill) | CDI / None | Solvent-free | ~88% | Eco-friendly / Requires specialized milling equipment |

| Microwave-Assisted | Pyridine / DIPEA | Anhydrous DCM | Up to 92% | Rapid kinetics (10-30 min) / Risk of thermal hotspots |

Experimental Protocol: Self-Validating Biphasic Synthesis

This protocol is designed as a self-validating system. At each critical juncture, specific physical or chemical indicators are used to verify that the reaction is proceeding correctly.

Materials Required:

-

Reagents: Benzylamine (1.0 eq), Benzoyl chloride (1.1 eq), 10% Aqueous NaOH solution (excess).

-

Solvents: Dichloromethane (DCM), 10% Aqueous HCl, 10% Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

Biphasic Schotten-Baumann reaction workflow and phase distribution.

Step-by-Step Methodology:

Step 1: System Initialization (Phase Setup)

-

In a round-bottom flask, dissolve 10 mmol of benzylamine in 20 mL of DCM.

-

Add 20 mL of 10% aqueous NaOH solution to the flask.

-

Causality: DCM provides excellent solubility for both the starting amine and the final amide while remaining completely immiscible with water, creating the necessary sharp biphasic interface[1].

Step 2: Thermal Regulation & Reagent Addition

-

Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Begin vigorous stirring (e.g., 800–1000 rpm).

-

Dissolve 11 mmol of benzoyl chloride in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel.

-

Causality: Benzoyl chloride is highly reactive. Dropwise addition prevents exothermic temperature spikes. Vigorous stirring is non-negotiable; because the reaction occurs at the liquid-liquid interface, high-shear mixing maximizes the interfacial surface area, ensuring amidation outpaces background hydrolysis[8].

Step 3: Interfacial Amidation & Monitoring

-

Remove the ice bath after complete addition and allow the mixture to warm to room temperature. Stir for 1–2 hours.

-

Self-Validation Check (TLC): Spot the organic layer on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the benzylamine spot (which stains with ninhydrin) and the appearance of a new UV-active product spot confirms reaction completion.

Step 4: Self-Validating Phase Separation & Quenching

-

Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

-

Acid Wash: Wash the organic layer with 15 mL of 10% HCl.

-

Validation: This step protonates any unreacted benzylamine, forcing it into the aqueous waste layer[9].

-

-

Base Wash: Wash the organic layer with 15 mL of 10% NaHCO₃.

-

Validation: This step deprotonates any benzoic acid (formed via the competing hydrolysis of benzoyl chloride), partitioning it into the aqueous waste layer[9].

-

-

Brine Wash: Wash with 15 mL of saturated NaCl (brine) to remove residual water from the organic phase.

Step 5: Isolation & Purification

-

Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-benzyl benzamide as a white solid.

-

Optional Recrystallization: For ultra-high purity (>99%), recrystallize the solid from a boiling mixture of ethyl acetate and hexane[9].

References

-

"Schotten-Baumann Reaction", Organic Chemistry Portal. URL:[Link]

-

"Schotten–Baumann reaction", Wikipedia. URL:[Link]

-

"Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor", RSC Publishing. URL:[Link]

-

"Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds", NV Publication House. URL: [Link]

-

"Chemistry Schotten Baumann Reaction", SATHEE / IIT Kanpur. URL: [Link]

-

"Schotten Baumann Reaction", BYJU'S. URL:[Link]

-

"Biphasic Electrosynthesis for Efficient Organic Reductions via Hydrogen-Atom Transfer", ChemRxiv. URL: [Link]

-

"New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking", PMC / NIH. URL:[Link]

-

"Kinetic study and modeling of the Schotten-Baumann synthesis...", TUE Research portal. URL: [Link]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. nvpublicationhouse.com [nvpublicationhouse.com]

- 8. research.tue.nl [research.tue.nl]

- 9. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Cross-Coupling of N-Benzyl-2-bromo-5-methoxybenzamide

Executive Summary & Strategic Analysis

The substrate N-benzyl-2-bromo-5-methoxybenzamide represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility lies in its dual reactivity: it serves as a robust electrophile for intermolecular cross-coupling (e.g., Suzuki-Miyaura) to generate diverse biaryl amides, and simultaneously acts as a "pre-organized" precursor for the synthesis of phenanthridinones via intramolecular C–H arylation.

This guide provides two distinct, validated workflows for this substrate. We move beyond generic "cookbooks" to explain the why—the mechanistic imperatives that dictate ligand choice, solvent effects, and base selection for this specific electron-rich, amide-containing aryl bromide.

Reactivity Profile

-

The Electrophile (C–Br): The 2-bromo position is activated for oxidative addition. However, the meta-methoxy group (relative to the amide) acts as an electron-donating group (EDG), slightly increasing the electron density of the arene and potentially raising the barrier for oxidative addition compared to electron-deficient analogs.

-

The Directing Group (Amide): The secondary amide moiety (-CONH-) can coordinate with Palladium species, potentially stabilizing intermediates or directing C–H activation.

-

The Nucleophile (Benzyl Ring): In intramolecular pathways, the pendant benzyl ring acts as the nucleophile. Its electron density is crucial for the C–H activation step.

Decision Matrix: Selecting the Pathway

Before beginning, select the workflow that matches your synthetic target.

Figure 1: Strategic workflow selection based on the desired medicinal chemistry outcome.

Protocol A: Intermolecular Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-N-benzyl-5-methoxybenzamides.

Mechanistic Rationale

For this electron-rich bromide, we employ a Pd(dppf)Cl₂ catalyst system. The ferrocenyl ligand (dppf) provides a large bite angle, facilitating the reductive elimination step which can be rate-limiting for sterically encumbered biaryls. We utilize a biphasic solvent system (Dioxane/Water) to ensure solubility of the inorganic base while maintaining organic homogeneity for the lipophilic substrate.

Reagents & Equipment[1][2]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

-

Atmosphere: Nitrogen or Argon (Strict deoxygenation required)

Step-by-Step Methodology

-

Charge Reaction Vessel: In a 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol, 320 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

-

Critical Check: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase loading to 1.5 equiv.

-

-

Catalyst Addition & Inerting: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg). Seal the vessel with a septum. Evacuate the vessel and backfill with Nitrogen three times.[2]

-

Solvent Introduction: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Why Degas? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids. Sparge solvents with nitrogen for 15 mins prior to use.

-

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexanes 3:7). The starting bromide (Rf ~0.5) should disappear. The product typically fluoresces blue/purple under UV due to the extended biaryl conjugation.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry organic phase over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0–30% EtOAc in Hexanes.

Protocol B: Intramolecular C–H Arylation (Phenanthridinone Synthesis)

Objective: Synthesis of 2-methoxy-phenanthridin-6(5H)-one.

Mechanistic Rationale

This transformation proceeds via a Pd(II)/Pd(0) catalytic cycle involving a Concerted Metalation-Deprotonation (CMD) pathway. The carbonate base acts as a shuttle, deprotonating the benzyl C–H bond while it coordinates to the palladium center.

-

Solvent Choice: DMA (Dimethylacetamide) is preferred over DMF due to its higher boiling point and thermal stability at the temperatures required for C–H activation (100–130°C).

-

Ligand-Free Conditions: Phosphine ligands can sometimes inhibit the C–H activation step by saturating the coordination sphere. We utilize Pd(OAc)₂ without external phosphines, relying on the solvent and substrate to stabilize the active species.

Reaction Pathway Diagram

Figure 2: Mechanism of Intramolecular C-H Arylation via Concerted Metalation-Deprotonation.

Step-by-Step Methodology

-

Charge Reaction Vessel: In a pressure tube or heavy-walled vial, add this compound (0.5 mmol, 160 mg), Pd(OAc)₂ (5 mol%, 5.6 mg), and K₂CO₃ (2.0 equiv, 138 mg).

-

Note: Anhydrous K₂CO₃ is critical. Grind it to a fine powder before use to maximize surface area.

-

-

Solvent Addition: Add anhydrous DMA (3 mL).

-

Concentration: Higher concentration (0.15 M – 0.2 M) often favors intramolecular cyclization over intermolecular side reactions.

-

-

Reaction: Seal the tube and heat to 120°C for 16–24 hours.

-

Visual Check: The reaction mixture will turn black (Pd black precipitation) as the reaction nears completion. This is normal for ligand-free conditions.

-

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

-

Extraction: Pour filtrate into water (20 mL) and extract with EtOAc (3 x 15 mL). The product is moderately polar; ensure thorough extraction.

-

-

Purification: Recrystallization is often sufficient for phenanthridinones. Dissolve in minimum hot Ethanol or EtOAc and cool. Alternatively, use column chromatography (EtOAc/Hexanes 1:1 to 100% EtOAc).

Data Summary & Troubleshooting

Comparative Conditions Table

| Parameter | Protocol A (Suzuki) | Protocol B (C-H Arylation) |

| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd(OAc)₂ (5-10 mol%) |

| Ligand | dppf (bidentate phosphine) | None (Ligand-free) |

| Base | K₂CO₃ (aq/organic) | K₂CO₃ (anhydrous) |

| Solvent | Dioxane/Water (4:1) | DMA or DMF |

| Temp | 80–90°C | 110–130°C |

| Key Risk | Protodeboronation of partner | Intermolecular homocoupling |

Troubleshooting Guide

-

Issue: Low Yield in Protocol A (Suzuki).

-

Diagnosis: Incomplete conversion.

-

Fix: Switch base to Cs₂CO₃ (Cesium Carbonate). The larger Cesium cation improves solubility in organic solvents and increases the basicity of the carbonate, accelerating transmetalation.

-

-

Issue: Formation of Pd-Black in Protocol B (Cyclization) before completion.

-

Diagnosis: Catalyst decomposition.

-

Fix: Add a substoichiometric amount of PivOH (Pivalic Acid) (30 mol%). Pivalate acts as a "proton shuttle" and stabilizes the cationic Pd intermediate during the CMD step [4].

-

-

Issue: Dehalogenation (Ar-Br

Ar-H).-

Diagnosis: Often caused by overheating in alcoholic solvents or presence of hydride sources.

-

Fix: Ensure solvents are anhydrous (Protocol B) and strictly exclude alcohols if using hydride-sensitive catalysts.

-

References

-

Synthesis of Phenanthridinones via C-H Activation

-

General Suzuki Coupling Protocols

-

Buchwald-Hartwig Amination Context

- Title: Buchwald-Hartwig Amin

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Mechanism of CMD (Pivalic Acid Additive)

- Title: Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionaliz

- Source: PMC - NIH.

-

URL:[Link]

Sources

Application Note: Rapid and Efficient Synthesis of N-benzyl-2-bromo-5-methoxybenzamide via Microwave Irradiation

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-benzyl-2-bromo-5-methoxybenzamide, a key intermediate in the development of various pharmacologically active compounds. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers significant improvements over conventional heating techniques, including drastically reduced reaction times, enhanced yields, and a more favorable environmental footprint.[1][2][3][4][5] The protocol herein is presented with detailed procedural steps, mechanistic insights, and comprehensive safety guidelines to ensure reliable and safe execution in a laboratory setting.

Introduction: The Case for Microwave-Assisted Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in over a quarter of all pharmaceutical drugs.[6] The synthesis of this compound represents a critical step in the creation of a variety of molecular scaffolds for drug discovery. Traditional methods for amide bond formation often involve prolonged reaction times at elevated temperatures, leading to potential thermal degradation of sensitive molecules and the formation of undesirable byproducts.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[1][3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[4] This volumetric and uniform heating leads to rapid temperature elevation, often resulting in dramatic acceleration of reaction rates, with processes that once took hours being completed in mere minutes.[4][5] Key advantages of MAOS include:

-

Accelerated Reaction Rates: Significant reduction in reaction times.[2][3][4][5]

-

Improved Yields and Purity: Minimized byproduct formation leads to cleaner reactions and simpler purification.[2][5]

-

Energy Efficiency: Reduced energy consumption compared to conventional heating methods.[2][3]

-

Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure.[5]

This application note provides a validated protocol for the microwave-assisted synthesis of this compound from 2-bromo-5-methoxybenzoic acid and benzylamine, demonstrating the practical application and benefits of this powerful technology.

Reaction Scheme and Mechanism

The synthesis proceeds via a direct amidation reaction between 2-bromo-5-methoxybenzoic acid and benzylamine. While this reaction can occur thermally, microwave irradiation significantly accelerates the process. The generally accepted mechanism for direct amide formation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Figure 1: General mechanism for direct amide bond formation. Microwave energy facilitates the activation of the carboxylic acid, promoting nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to the amide product with the elimination of water.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS No. |

| 2-Bromo-5-methoxybenzoic acid | ≥98% | Sigma-Aldrich | 22921-68-2 |

| Benzylamine | ≥99% | Sigma-Aldrich | 100-46-9 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |

| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 |

| Hexane | ACS grade | Fisher Scientific | 110-54-3 |

| Saturated sodium bicarbonate | |||

| Brine | |||

| Anhydrous magnesium sulfate |

Equipment

-

Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) equipped with appropriate pressure-rated reaction vessels and magnetic stir bars.[7]

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Flash chromatography system

Experimental Protocol

Figure 2: A streamlined workflow for the microwave-assisted synthesis of this compound.

Step 1: Reagent Preparation

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzoic acid (1.0 mmol, 231.04 mg).

-

Add anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).

-

Add benzylamine (1.1 mmol, 117.9 mg, 0.12 mL).

-

Seal the vial securely with a Teflon septum and an aluminum crimp cap.

Step 2: Microwave Irradiation

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the reaction parameters as follows:

-

Temperature: 150 °C (use a ramp time of 2 minutes)

-

Hold Time: 10 minutes

-

Power: Dynamic (the instrument will adjust power to maintain the set temperature)

-

Stirring: High

-

-

Initiate the microwave irradiation sequence. The reaction is heated to a temperature well above the boiling point of the solvent, which generates significant internal pressure.[7]

Step 3: Work-up and Extraction

-

After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) using the instrument's cooling system before carefully opening.[7]

-

Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate.

-

Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane.

-

Combine the fractions containing the desired product (as determined by TLC analysis) and evaporate the solvent to obtain this compound as a white solid.

Expected Results and Discussion

This microwave-assisted protocol is expected to provide the target compound, this compound, in high yield (typically >85%) and purity after chromatographic purification. The significant reduction in reaction time from several hours (often required for conventional heating) to just 10 minutes highlights the efficiency of MAOS.[4][5]

The choice of DMF as the solvent is crucial due to its high boiling point and strong microwave absorption properties, which facilitate rapid and uniform heating. The reaction temperature of 150 °C is selected to provide sufficient thermal energy to overcome the activation barrier for amidation without causing significant degradation of the starting materials or product.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction. | Increase the reaction time in 5-minute increments or increase the temperature to 160°C. Ensure anhydrous conditions. |

| Loss of product during work-up. | Ensure complete extraction and minimize the number of transfer steps. | |

| Impure Product | Co-elution of impurities during chromatography. | Optimize the solvent system for flash chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation.[8] |

| Presence of unreacted starting materials. | Ensure the correct stoichiometry of reactants. Consider adding a slight excess (1.2 equivalents) of benzylamine. | |

| Reaction does not reach target temperature | Insufficient microwave absorption. | Ensure a polar solvent like DMF is used. Check the microwave reactor's power output. |

Safety Precautions

-

Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[9][10] Domestic microwave ovens are not suitable and can be extremely dangerous.[9] Always use the correct pressure-rated vials and ensure they are properly sealed.[7]

-

High Pressure: Be aware that heating solvents above their boiling points in a sealed vessel generates high pressure.[7] Never exceed the pressure limits of the reaction vessel. Allow the vessel to cool completely before opening.[7]

-

Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Bromo-5-methoxybenzoic acid and benzylamine can be irritating to the skin and eyes. DMF is a skin and respiratory irritant. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. Available from: [Link]

-

Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available from: [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

-

Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Available from: [Link]

-

Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Omega. Available from: [Link]

-

Amide and oxime coupling via microwave irradiation for glycodendrimer synthesis. Sacramento State ScholarWorks. Available from: [Link]

-

Microwave-Assisted Organic Synthesis (MAOS). Organic Syntheses. Available from: [Link]

-

Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available from: [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available from: [Link]

-